molecular formula C32H32N4OS B11085190 4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11085190
M. Wt: 520.7 g/mol
InChI Key: JFLJFMQJMPTZCJ-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the triazacyclopenta[cd]azulene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenoxymethyl group: This step involves the reaction of the intermediate with phenoxymethyl chloride under basic conditions.

    Substitution reactions: The ethyl and methyl groups are introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It may be used as a probe or tool in biological studies to understand specific biochemical pathways or interactions.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-ethylphenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C32H32N4OS

Molecular Weight

520.7 g/mol

IUPAC Name

6-(4-ethylphenyl)-N-(4-methylphenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C32H32N4OS/c1-3-23-14-16-24(17-15-23)29-27-11-7-8-20-35-28(21-37-26-9-5-4-6-10-26)34-36(32(27)35)30(29)31(38)33-25-18-12-22(2)13-19-25/h4-6,9-10,12-19H,3,7-8,11,20-21H2,1-2H3,(H,33,38)

InChI Key

JFLJFMQJMPTZCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)COC5=CC=CC=C5)C(=S)NC6=CC=C(C=C6)C

Origin of Product

United States

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